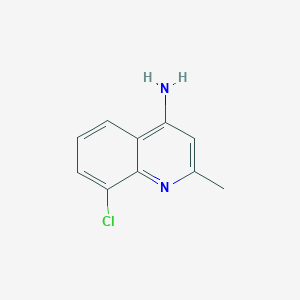

8-Chloro-2-methylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKCARPGGOSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499343 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68017-48-1 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 8-Chloro-2-methylquinolin-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2-methylquinolin-4-amine

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like Chloroquine.[1][2] The specific analogue, this compound, serves as a critical intermediate and a valuable building block in the development of novel bioactive compounds. Its synthesis and rigorous characterization are paramount for ensuring the quality and reproducibility of research in drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in established chemical principles. It further details the analytical workflows required for its complete structural elucidation and purity verification, intended for researchers, chemists, and professionals in pharmaceutical development.

Rationale and Significance

The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The 4-aminoquinoline derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. The 8-chloro substituent in the target molecule is an electron-withdrawing group that can significantly influence the molecule's reactivity and metabolic stability, while the 2-methyl group can impact its steric profile and binding interactions. A robust and well-documented synthetic and characterization protocol is therefore essential for any research program utilizing this key intermediate.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that leverages classical heterocyclic chemistry reactions. The chosen pathway is designed for reliability and scalability, proceeding via a quinolin-4-ol intermediate. This approach, based on the Conrad-Limpach reaction, ensures high regioselectivity and provides a solid foundation for producing high-purity material.

Overall Synthetic Pathway

The synthesis proceeds in three primary stages:

-

Condensation: Reaction of 2-chloroaniline with ethyl acetoacetate to form the key enaminone intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.

-

Cyclization: High-temperature intramolecular cyclization of the enaminone to yield 8-Chloro-2-methylquinolin-4-ol.

-

Amination via Chlorination: Conversion of the quinolin-4-ol to the 4-chloro intermediate, followed by nucleophilic aromatic substitution (SNAr) to install the final 4-amino group.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate

-

Rationale: This condensation reaction forms the crucial C-N bond and sets up the precursor for cyclization. An acid catalyst, like p-toluenesulfonic acid, is used to activate the carbonyl group of the ketoester, facilitating nucleophilic attack by the aniline. Toluene is used as a solvent with a Dean-Stark apparatus to azeotropically remove the water formed, driving the reaction to completion.

-

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-chloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting crude oil or solid is the desired enaminone intermediate and can often be used in the next step without further purification.

-

Step 2: Synthesis of 8-Chloro-2-methylquinolin-4-ol

-

Rationale: This is a thermally driven intramolecular cyclization (Conrad-Limpach synthesis). A high-boiling, inert solvent like diphenyl ether is required to achieve the necessary temperature (typically >220 °C) for the reaction to proceed efficiently.[4] At this temperature, the enaminone undergoes cyclization onto the aromatic ring followed by tautomerization to form the stable quinolin-4-ol.

-

Protocol:

-

In a pre-heated high-temperature reaction setup, add diphenyl ether and heat to ~250 °C.

-

Slowly add the crude ethyl 3-((2-chlorophenyl)amino)but-2-enoate from the previous step to the hot diphenyl ether.

-

Maintain the temperature for 15-30 minutes, monitoring the reaction by TLC.

-

Allow the mixture to cool to room temperature. Upon cooling, the product will precipitate.

-

Dilute the mixture with hexane or diethyl ether to further precipitate the product and filter the solid.

-

Wash the collected solid thoroughly with hexane or diethyl ether to remove the diphenyl ether solvent.

-

Dry the beige solid to yield 8-Chloro-2-methylquinolin-4-ol.

-

Step 3 & 4: Synthesis of this compound

-

Rationale: The hydroxyl group at the 4-position is a poor leaving group. It is first converted to a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,8-dichloro-2-methylquinoline is now activated for nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen facilitates attack at the C4 position. The final amination is achieved by heating the dichloro intermediate with a source of ammonia, such as ammonium hydroxide in phenol, which acts as both a solvent and a catalyst.

-

Protocol:

-

Carefully add 8-Chloro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the mixture to reflux for 2-4 hours. The solution should become homogeneous.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9, causing the 4,8-dichloro-2-methylquinoline intermediate to precipitate.

-

Filter the solid, wash with water, and dry.

-

Combine the crude 4,8-dichloro-2-methylquinoline with phenol and heat to ~120-130 °C to melt.

-

Add concentrated ammonium hydroxide and continue heating in a sealed vessel or under reflux for 8-12 hours.

-

After cooling, add aqueous NaOH to the reaction mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Visualization of the Characterization Workflow

Caption: Standard characterization workflow for synthesized compounds.

Spectroscopic Data

¹H NMR Spectroscopy

-

Principle: ¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule.

-

Expected Data: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the amine protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C2) | ~2.5 - 2.7 | Singlet (s) | N/A |

| -NH₂ (at C4) | ~5.0 - 6.0 | Broad Singlet (br s) | N/A |

| H3 | ~6.5 - 6.7 | Singlet (s) | N/A |

| H5, H6, H7 | ~7.2 - 7.8 | Multiplet (m) or distinct dd/t patterns | ~7-9 |

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule.

-

Expected Data: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~20 - 25 |

| Aromatic CH | ~110 - 135 |

| Aromatic C-Cl, C-N, Quaternary C | ~140 - 160 |

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Data: The key absorbances will confirm the presence of the amine and the aromatic quinoline system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3250 - 3400 (two distinct bands)[5] |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650[5] |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 |

| Aromatic Amine | C-N Stretch | 1250 - 1335[5] |

| Aryl Halide | C-Cl Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.

-

Expected Data: High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula C₁₀H₉ClN₂. A key diagnostic feature is the isotopic pattern for chlorine.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (~192.05 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two prominent peaks for the molecular ion:

-

An [M]⁺ peak.

-

An [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak.

-

-

Predicted Monoisotopic Mass: 192.04543 Da.[6]

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a valuable scaffold for drug discovery and medicinal chemistry. By following the detailed three-stage synthesis and applying the comprehensive characterization workflow, researchers can confidently produce and validate this key chemical intermediate. The provided rationale for each experimental choice and the interpretation of analytical data are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed for their specific research objectives.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - this compound (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

8-Chloro-2-methylquinolin-4-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinolin-4-amine

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. Within this broad class, the 4-aminoquinoline core is particularly distinguished, most notably for its profound and enduring impact on the treatment of malaria. Compounds like chloroquine and amodiaquine have saved millions of lives by targeting the parasite responsible for this devastating disease.

This technical guide delves into the mechanism of action of this compound, a specific analogue within this critical chemical class. While direct, extensive literature on this particular molecule is sparse, its structural features allow for a robust and well-grounded hypothesis of its biological activity, primarily derived from the extensively studied mechanisms of its close chemical relatives. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of established principles, field-proven experimental insights, and detailed protocols to facilitate further investigation.

Primary Mechanism of Action: Disruption of Heme Detoxification in Plasmodium

The most probable and potent mechanism of action for a 4-aminoquinoline derivative like this compound is the inhibition of hemozoin formation within the malaria parasite, Plasmodium falciparum. This mechanism is a classic example of exploiting a unique vulnerability in the parasite's lifecycle.

Causality of the Heme Detoxification Pathway

-

Hemoglobin Digestion: During its intraerythrocytic stage, the Plasmodium parasite resides within a digestive vacuole. It voraciously consumes the host cell's hemoglobin as its primary source of amino acids.

-

Release of Toxic Heme: This digestion process releases large quantities of heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite. Free heme can generate reactive oxygen species (ROS) and destabilize membranes, leading to parasite death.

-

Parasite Defense - Hemozoin Formation: To protect itself, the parasite has evolved a crucial detoxification process. It biocrystallizes the toxic heme monomers into an inert, insoluble polymer called hemozoin (also known as the "malaria pigment"). This sequestration prevents heme-mediated damage.

-

The 4-Aminoquinoline Intervention: this compound, as a weak base, is uncharged at physiological pH and readily diffuses across membranes. However, upon entering the parasite's acidic digestive vacuole (pH 4.5-5.0), the amine groups become protonated. This "ion trapping" concentrates the drug to levels several hundred-fold higher than in the host cytoplasm.[1] The protonated drug then binds to the face of heme molecules, effectively capping the growing hemozoin crystal. This prevents further polymerization, leading to a toxic accumulation of free heme.[1]

-

Parasite Lysis: The buildup of free heme overwhelms the parasite's antioxidant defenses, causing oxidative damage to cellular components and ultimately leading to lysis and death of the parasite.

Signaling Pathway Visualization

Caption: Inhibition of heme detoxification by this compound.

Experimental Validation Protocols

To empirically validate the hypothesized mechanism, a series of self-validating and industry-standard assays are required. These protocols are designed to provide clear, quantifiable endpoints.

Protocol 1: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the compound's direct efficacy in inhibiting parasite growth in a red blood cell culture.

Methodology:

-

Parasite Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI-1640 medium to create a range of concentrations (e.g., 1 nM to 10 µM).

-

Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cell culture (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include positive (chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate for 72 hours under the same culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Free β-Hematin Inhibition Assay

This assay directly measures the compound's ability to interfere with heme crystallization, providing mechanistic proof.

Methodology:

-

Reagent Preparation:

-

Hemin Stock: Prepare a 2 mM solution of hemin chloride in DMSO.

-

Acetate Buffer: Prepare a 4 M sodium acetate buffer, pH 4.8.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the hemin stock solution.

-

Add 10 µL of various concentrations of the test compound (dissolved in DMSO).

-

Initiate the reaction by adding 50 µL of the acetate buffer.

-

-

Incubation: Incubate the plate at 60°C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization:

-

Centrifuge the plate and discard the supernatant.

-

Wash the pellet (containing β-hematin) with 200 µL of DMSO to remove unreacted hemin. Repeat this step.

-

After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

-

-

Quantification: Measure the absorbance of the solubilized alkaline hematin at 405 nm using a microplate reader.

-

Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits β-hematin formation by 50% compared to the DMSO control.

Experimental Workflow Diagram

Caption: Workflow for validating the antimalarial mechanism of action.

Potential Secondary Mechanisms and Broader Biological Activities

While heme detoxification is the primary target in malaria, quinoline derivatives are known to possess a range of other biological activities that could contribute to their overall profile or suggest applications beyond infectious diseases.

| Mechanism | Description | Potential Therapeutic Area | Key References |

| Metal Ion Chelation | The quinoline ring system, particularly with nitrogen and amine substituents, can act as a chelator for divalent metal ions like Cu²⁺ and Fe²⁺. This can disrupt the function of essential metalloenzymes in pathogens or cancer cells. | Anticancer, Antibacterial | [2][3] |

| Cytotoxicity / Anticancer | Several 4-aminoquinolines exhibit cytotoxic effects against human cancer cell lines. This is often linked to the disruption of lysosomal function and inhibition of autophagy, a key survival pathway for cancer cells under stress. | Oncology | [4] |

| Antiviral Activity | Some 8-hydroxyquinoline derivatives have shown activity against viruses such as the dengue virus, although the precise mechanism is often multifaceted and may involve interference with viral replication machinery. | Virology | [5] |

Conclusion

Based on its core 4-aminoquinoline structure, the mechanism of action of This compound is confidently hypothesized to be the inhibition of heme polymerization within the digestive vacuole of the Plasmodium parasite. This action leads to a buildup of toxic free heme, inducing oxidative stress and parasite death. The provided experimental protocols offer a robust framework for validating this primary mechanism and quantifying the compound's potency. Further investigation into secondary mechanisms, such as metal chelation and autophagy inhibition, may reveal additional therapeutic potential for this class of compounds in oncology and other disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 8-Chloro-2-methylquinolin-4-amine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with a rich history of producing impactful therapeutic agents, particularly in the realms of infectious diseases and oncology.[1][2][3] This in-depth technical guide delineates a comprehensive strategy for the discovery and preclinical evaluation of novel derivatives based on the 8-chloro-2-methylquinolin-4-amine core. We will navigate the synthetic intricacies of constructing this specific scaffold, propose methodologies for the generation of a diverse chemical library, and outline a robust pharmacological screening cascade. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] Its rigid structure and versatile substitution patterns have made it a fertile ground for the development of drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The 4-aminoquinoline subclass, in particular, has yielded iconic drugs such as chloroquine, which have been pivotal in the fight against malaria.[2][3]

Recent research has continued to unveil the therapeutic potential of substituted quinolines. For instance, various 2-substituted quinoline derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast, cervical, prostate, and lung cancer.[1][4][6][7][8] This guide focuses on the underexplored this compound scaffold, a unique substitution pattern that offers opportunities for novel intellectual property and potentially improved pharmacological profiles. The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position may influence the molecule's electronic properties, metabolic stability, and target engagement in ways that differentiate it from more extensively studied quinoline analogs.

Synthesis of the Core Scaffold and Novel Derivatives

The successful exploration of the this compound chemical space hinges on a robust and scalable synthetic strategy. Our approach is a multi-step process commencing with the synthesis of a key quinolinol intermediate, followed by chlorination and subsequent amination to introduce the desired side chains.

Synthesis of the 8-Chloro-2-methyl-4-quinolinol Intermediate

The foundational step in our synthetic pathway is the construction of the 8-chloro-2-methyl-4-quinolinol core. This is achieved through a thermal cyclization reaction, a well-established method for forming the quinoline ring system.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3-[(2-chlorophenyl)imino]butanoic acid ethyl ester (1.0 equivalent) with a high-boiling point solvent such as diphenyl ether (approximately 10-15 volumes).

-

Thermal Cyclization: Heat the reaction mixture with vigorous stirring to an internal temperature of 220 °C. Maintain this temperature for approximately 7-10 minutes.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. As the mixture cools, the desired product, 8-chloro-2-methyl-4-quinolinol, will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a non-polar solvent such as diethyl ether or hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-2-methyl-4-quinolinol.

Chlorination of the 4-Hydroxy Group

To enable the introduction of the crucial 4-amino functionality, the hydroxyl group of the quinolinol intermediate must be converted to a more reactive leaving group, typically a chlorine atom.

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add 8-chloro-2-methyl-4-quinolinol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up and Isolation: After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic and should be performed with extreme care.

-

Purification: The resulting precipitate, 4,8-dichloro-2-methylquinoline, is collected by filtration, washed with cold water, and dried. This intermediate is often used in the next step without extensive purification.

Synthesis of Novel this compound Derivatives

The final step in the synthesis involves the nucleophilic aromatic substitution of the 4-chloro group with a diverse range of primary and secondary amines to generate a library of novel derivatives. This is a critical step for exploring the structure-activity relationship (SAR).

Experimental Protocol (General Procedure):

-

Reaction Setup: Combine 4,8-dichloro-2-methylquinoline (1.0 equivalent) with an excess of the desired amine (2-5 equivalents) either neat or in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Nucleophilic Substitution: Heat the reaction mixture at a temperature ranging from 80°C to 130°C for 6-24 hours. The optimal temperature and reaction time will depend on the reactivity of the specific amine used. Microwave-assisted synthesis can also be employed to accelerate this step.[10]

-

Work-up and Isolation: After cooling, the reaction mixture is typically taken up in an organic solvent like dichloromethane or ethyl acetate and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure this compound derivative.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for novel this compound derivatives.

Pharmacological Evaluation: A Proposed Screening Cascade

Given the known biological activities of related quinoline compounds, a focused screening cascade is proposed to efficiently evaluate the therapeutic potential of the newly synthesized derivatives. The primary focus will be on anticancer and antimalarial activities.

In Vitro Anticancer Activity Screening

The initial evaluation of the synthesized compounds will be through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer, and HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

| Compound ID | R₁ | R₂ | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| Lead-001 | H | -(CH₂)₂-N(CH₃)₂ | Data | Data | Data | Data |

| Lead-002 | H | -Cyclohexyl | Data | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... |

This table is a template for presenting the in vitro anticancer screening data.

Diagram of the In Vitro Screening Workflow:

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Antimalarial Activity Screening

The antimalarial potential of the derivatives will be assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocol (SYBR Green I-based Assay):

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes.

-

Compound Treatment: In a 96-well plate, add serial dilutions of the test compounds to the parasite culture and incubate for 72 hours.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ values by comparing the fluorescence of treated wells to that of untreated controls.

In Vivo Efficacy Studies (Proposed)

Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety.

-

For Anticancer Activity: Xenograft models in immunocompromised mice, where human tumor cells are implanted, are the standard. Tumor growth inhibition will be the primary endpoint.

-

For Antimalarial Activity: The Plasmodium berghei-infected mouse model is a well-established system for evaluating the in vivo efficacy of antimalarial drug candidates.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from the pharmacological screening will be crucial for establishing a clear structure-activity relationship. Key aspects to investigate will include:

-

The influence of the nature and length of the side chain at the 4-amino position on biological activity.

-

The impact of basicity and lipophilicity of the side chain on potency and selectivity.

-

The potential for bioisosteric replacement of the 8-chloro group to modulate activity and toxicity.

Future work should focus on optimizing the lead compounds through iterative cycles of chemical synthesis and biological testing. Further mechanistic studies will be essential to elucidate the specific molecular targets and pathways through which these novel derivatives exert their therapeutic effects.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, diversification, and pharmacological evaluation of derivatives based on this core. By systematically exploring the chemical space and employing a robust screening cascade, there is significant potential to identify lead candidates with improved efficacy and safety profiles for the treatment of cancer and malaria.

References

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Investigation of 8-Chloro-2-methylquinolin-4-amine: A Guide to Structural Elucidation

Executive Summary: 8-Chloro-2-methylquinolin-4-amine is a heterocyclic compound of significant interest within medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. By integrating theoretical principles with practical, field-proven insights, this document serves as a definitive resource for researchers, offering not just data, but a causal explanation of the spectroscopic signatures that define the structure of this compound.

Introduction: The Imperative of Spectroscopic Verification

The biological and chemical properties of a molecule are dictated by its precise three-dimensional structure. For quinoline derivatives, which are prevalent scaffolds in antimalarial and anticancer agents, even minor positional changes of substituents can drastically alter efficacy and toxicity.[1][2] Therefore, rigorous analytical characterization is not merely a procedural step but the foundation of reliable scientific inquiry.

This guide focuses on this compound, detailing the orthogonal spectroscopic methods required for its complete structural assignment. We will explore how ¹H and ¹³C NMR spectroscopy maps the covalent framework, how IR spectroscopy identifies key functional groups, and how mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The synergy of these techniques provides a self-validating system for structural confirmation.

References

An In-depth Technical Guide to the Crystal Structure of 8-Chloro-2-methylquinoline and its 4-Amino Derivative

A Senior Application Scientist's Perspective on Molecular Architecture and its Implications for Drug Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive analysis of the crystal structure of 8-chloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Leveraging crystallographic data, we will delve into the intricacies of its molecular geometry and the non-covalent interactions that govern its solid-state architecture. Furthermore, this whitepaper will extrapolate these findings to predict the structural impact of a 4-amino substitution, a modification of significant interest in the development of antimalarial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in quinoline-based compounds.

Introduction: The Significance of the Quinoline Core

Quinolines and their derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities. From the pioneering antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a versatile scaffold for the development of potent and selective therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with specific biological targets.

The subject of this guide, the 8-chloro-2-methylquinoline framework, is a vital building block in the synthesis of more complex molecules. The introduction of a chlorine atom at the 8-position and a methyl group at the 2-position significantly influences the electronic and steric properties of the quinoline ring system, thereby modulating its reactivity and potential for biological interactions. Of particular interest is the 4-amino derivative, as the 4-aminoquinoline core is the hallmark of widely used antimalarial drugs like chloroquine. A detailed understanding of the crystal structure of these molecules provides invaluable insights into their solid-state properties, such as solubility and stability, and informs the design of new derivatives with enhanced therapeutic profiles.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The methodologies employed are critical as they directly impact the quality of the final structural model.

Synthesis of 8-Chloro-2-methylquinoline

A reliable method for the synthesis of 8-chloro-2-methylquinoline involves a variation of the Doebner-von Miller reaction. The synthesis of a related compound, 8-chloro-2-methylquinoline, has been reported and involves the reaction of 2-chloroaniline with crotonaldehyde in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline [1]

-

Reaction Setup: A solution of 13 g of 2-chloroaniline in 200 mL of chlorobenzene and 0.5 g of p-toluenesulfonic acid is heated to 393 K.

-

Addition of Reagent: 14 g of crotonaldehyde is added dropwise over a period of 1 hour.

-

Reflux: The reaction mixture is then refluxed for 2 hours.

-

Work-up: The solution is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is recrystallized from dimethylbenzene to obtain the pure 8-chloro-2-methylquinoline as a white solid.

Proposed Synthesis of 8-Chloro-2-methylquinolin-4-amine

Proposed Experimental Protocol: Synthesis of this compound

-

Synthesis of 8-Chloro-2-methyl-4-quinolonol: Following a procedure analogous to that described by ChemicalBook for a similar compound, the corresponding aniline derivative would be reacted to form an imine, followed by cyclization in a high-boiling solvent like diphenyl ether at elevated temperatures.[2]

-

Chlorination: The resulting 8-chloro-2-methyl-4-quinolonol would then be chlorinated, likely using a reagent such as phosphorus oxychloride (POCl₃), to yield 4,8-dichloro-2-methylquinoline.

-

Amination: The final step would involve the nucleophilic substitution of the 4-chloro group with an amino group. This can be achieved by heating the 4,8-dichloro-2-methylquinoline with a source of ammonia, such as a solution of ammonia in ethanol, in a sealed vessel.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For 8-chloro-2-methylquinoline, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution at room temperature.[1] This technique allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

Crystal Structure Analysis of 8-Chloro-2-methylquinoline

The crystal structure of 8-chloro-2-methylquinoline was determined by single-crystal X-ray diffraction.[1] The key crystallographic data and structural features are summarized below.

Crystallographic Data

| Parameter | Value[1] |

| Chemical Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

Molecular Geometry and Intermolecular Interactions

The molecule of 8-chloro-2-methylquinoline is essentially planar. The crystal packing is characterized by the presence of π-π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules. The centroid-centroid distance between these stacked rings is 3.819 Å, indicating a significant attractive interaction that contributes to the stability of the crystal lattice.[1][3]

Caption: Molecular structure of 8-Chloro-2-methylquinoline.

Structural Insights and Predicted Impact of 4-Amino Substitution

The introduction of an amino group at the 4-position of the 8-chloro-2-methylquinoline scaffold is expected to have a profound impact on the crystal packing and intermolecular interactions. The amino group is a potent hydrogen bond donor, which would likely lead to the formation of a network of intermolecular hydrogen bonds in the solid state.

These hydrogen bonds would likely involve the amino group as the donor and the nitrogen atom of the quinoline ring of an adjacent molecule as the acceptor. This would result in a significantly different crystal packing arrangement compared to the parent 8-chloro-2-methylquinoline, where π-π stacking is the dominant intermolecular force. The formation of strong hydrogen bonds would also be expected to influence the physicochemical properties of the compound, such as its melting point and solubility.

Caption: Hypothesized hydrogen bonding in this compound.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 8-chloro-2-methylquinoline, a key building block in pharmaceutical chemistry. The analysis of its molecular geometry and the dominant π-π stacking interactions that govern its crystal packing offers valuable insights for researchers in the field. Furthermore, by extrapolating these findings, we have predicted the significant structural changes that would arise from the introduction of a 4-amino group. The anticipated formation of a robust hydrogen-bonding network highlights the profound influence of functional group modifications on the solid-state architecture of quinoline derivatives. A thorough understanding of these structure-property relationships is critical for the rational design of new drug candidates with optimized physicochemical and pharmacological profiles. Future experimental work to determine the crystal structure of this compound would be invaluable to validate these predictions and further enrich our understanding of this important class of compounds.

References

An In-Depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methylquinolin-4-amine

Abstract

8-Chloro-2-methylquinolin-4-amine is a substituted quinoline, a scaffold of significant interest in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a detailed exploration of the anticipated solubility and stability characteristics of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from closely related 4-aminoquinoline analogues, established principles of physical organic chemistry, and modern predictive methodologies. It further outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a robust framework for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials like chloroquine and hydroxychloroquine. The 4-aminoquinoline pharmacophore is particularly crucial for the biological activity of these compounds. The specific substitutions on the quinoline ring, such as the chloro group at the 8-position and the methyl group at the 2-position of the target compound, are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and chemical stability. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development pathway.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its key properties from its constituent parts and related molecules.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₉ClN₂ | |

| Molecular Weight | 192.65 g/mol | |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| pKa (predicted) | ~8-9 (for the quinoline nitrogen) | Analogy to 4-aminoquinolines |

| Appearance | Likely a solid at room temperature | Analogy to related quinolines |

The predicted XLogP3 value of 3.3 suggests that this compound is a lipophilic molecule, which will have significant implications for its solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulability. For 4-aminoquinoline derivatives, solubility is often a challenge, particularly in aqueous media.

Predicted Solubility

Based on the lipophilic nature of the molecule (XLogP3 of 3.3) and the general characteristics of the 4-aminoquinoline class, this compound is expected to have:

-

Low aqueous solubility: The presence of the chloro and methyl groups, both of which are hydrophobic, will likely decrease its solubility in water compared to the parent 4-aminoquinoline. The aromatic quinoline core itself contributes to its low water solubility.

-

pH-dependent aqueous solubility: The basic nitrogen atom in the quinoline ring and the exocyclic amine will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility is expected to be significantly higher in acidic conditions compared to neutral or basic pH.

-

Moderate to good solubility in organic solvents: Due to its lipophilic character, the compound is anticipated to be soluble in a range of organic solvents. Based on data for the structurally related 5-chloro-8-hydroxyquinoline, good solubility can be expected in solvents like 1,4-dioxane, and moderate solubility in esters (ethyl acetate, propyl acetate) and ketones (acetone)[2]. Lower solubility is expected in polar protic solvents like alcohols (methanol, ethanol)[2].

Modern Predictive Models for Solubility

In the absence of experimental data, computational models offer a valuable tool for estimating solubility. These models range from quantitative structure-property relationship (QSPR) models to more complex deep learning algorithms.[3][4][5][6] These predictive tools can be leveraged in the early stages of drug development to prioritize compounds with more favorable solubility profiles.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible means to quantify the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvents)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing each of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Forced Degradation Studies

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, or stress testing, are a cornerstone of this evaluation. By subjecting the compound to conditions more severe than those it would typically encounter, we can accelerate its degradation and identify potential degradation products. The stability of chloroquine, a closely related 4-aminoquinoline, provides a valuable predictive model for the behavior of this compound.

Predicted Stability and Degradation Pathways

Based on the structure of this compound and the known degradation patterns of other 4-aminoquinolines, the following degradation pathways are anticipated:

-

Acidic and Basic Hydrolysis: The 4-amino group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 8-chloro-2-methylquinolin-4-ol. However, the quinoline ring itself is generally stable to hydrolysis.

-

Oxidative Degradation: The electron-rich quinoline ring system and the amino group are potential sites for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Quinoline derivatives are known to be photoreactive. Exposure to UV light could induce degradation, potentially through radical mechanisms or cleavage of the C-Cl bond. Studies on chloroquine have shown photodegradation upon irradiation.

-

Thermal Degradation: The compound is expected to be relatively stable to heat in its solid form, but degradation may occur at elevated temperatures, especially in the presence of excipients in a formulation.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify its major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).

-

Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

-

Peak Purity and Identification: Use a PDA detector to assess the peak purity of the parent compound and any degradation products. An LC-MS system can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Caption: A logical workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the parent drug from all its degradation products and any process-related impurities.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components.

-

pH of Mobile Phase: The pH of the aqueous phase should be carefully selected to ensure good peak shape for the basic 4-aminoquinoline.

-

Detection: A PDA detector is highly recommended as it can provide spectral information to assess peak purity.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, a robust understanding of its likely behavior can be formulated through a combination of predictive modeling and analogy to closely related 4-aminoquinoline compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of this molecule. The outlined experimental protocols for solubility determination and forced degradation studies offer a clear and scientifically sound path for generating the empirical data necessary to support its development as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any future drug product.

References

- 1. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 6. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

An In-Depth Technical Guide to the Biological Activity Screening of 8-Chloro-2-methylquinolin-4-amine

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 8-Chloro-2-methylquinolin-4-amine. As a member of the quinoline class of heterocyclic compounds, which are known to possess a wide range of pharmacological properties, this molecule represents a promising candidate for drug discovery efforts.[1][2] This document outlines a strategic, multi-tiered screening approach, commencing with in-silico predictive modeling, followed by a cascade of in-vitro assays designed to elucidate its potential cytotoxic, antimicrobial, and kinase inhibitory activities. Detailed, field-proven protocols are provided for each experimental stage, underpinned by a robust scientific rationale to guide researchers in their investigations. The overarching goal of this guide is to furnish drug development professionals with a self-validating system for the comprehensive biological evaluation of this compound and similarly structured quinoline derivatives.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The inherent biological activity of the quinoline ring system has been extensively explored, leading to the development of drugs with diverse clinical applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This compound is a synthetic derivative of the quinoline family. While specific biological data for this compound is not yet widely available, its structural features—a chloro-substituent at the 8-position, a methyl group at the 2-position, and an amine at the 4-position—suggest a high probability of significant biological activity. The chloro group can enhance lipophilicity and modulate electronic properties, potentially influencing target binding and cellular uptake. The methyl group can impact metabolic stability and steric interactions with target proteins. The 4-aminoquinoline core is a well-established pharmacophore, notably present in the antimalarial drug chloroquine and its analogues, which have also been investigated for their anticancer properties.

This guide, therefore, proposes a systematic and logical screening cascade to thoroughly characterize the biological potential of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is critical for designing relevant biological assays and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C10H9ClN2 | PubChem CID: 221113[3] |

| Molecular Weight | 193.65 g/mol | PubChem CID: 221113[3] |

| XLogP3-AA | 2.8 | PubChem CID: 221113[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 221113[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 221113[3] |

Note: These are computationally predicted properties and should be experimentally verified.

Synthesis Outline

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible synthetic strategy involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization and subsequent functional group manipulations. While a detailed synthesis protocol is beyond the scope of this screening guide, a general pathway can be envisioned starting from commercially available precursors. For instance, a common route to the 4-aminoquinoline scaffold involves the reaction of a 4-chloroquinoline intermediate with an appropriate amine. The precursor, 4,8-dichloro-2-methylquinoline, can be synthesized and subsequently reacted with ammonia or an ammonia equivalent to introduce the 4-amino group.

In-Silico Screening: A Predictive Approach to Biological Activity

Before embarking on resource-intensive in-vitro screening, a robust in-silico analysis can provide valuable insights into the potential biological activities and molecular targets of this compound. This predictive approach helps to prioritize and refine the subsequent experimental workflow.

Rationale for In-Silico Screening

Molecular docking simulations predict the binding affinity and orientation of a small molecule within the active site of a target protein.[4][5] Given that quinoline derivatives are known to target key proteins in cancer and microbial pathogenesis, such as topoisomerases, kinases, and bacterial enzymes, docking studies can identify high-probability targets for this compound.[1][6]

Molecular Docking Workflow

Caption: In-silico molecular docking workflow.

Suggested Molecular Targets for Docking Studies

Based on the known activities of quinoline derivatives, the following protein targets are recommended for initial docking studies:

| Target Class | Specific Protein (PDB ID) | Rationale |

| Anticancer | ||

| Topoisomerase II | 4FM9 | Known target for many quinoline-based anticancer agents.[6] |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | A key tyrosine kinase in many cancers, inhibited by some quinolines.[4] |

| Tubulin | 1SA0 | Disruption of microtubule dynamics is a validated anticancer strategy.[2][7] |

| Antimicrobial | ||

| DNA Gyrase (GyrB) | 5L3J | A type II topoisomerase essential for bacterial DNA replication. |

| Dihydrofolate Reductase (DHFR) | 3SRW | A key enzyme in folate metabolism, a target for antibacterial agents. |

In-Vitro Screening Cascade: A Phased Approach to Biological Evaluation

Following the in-silico predictions, a tiered in-vitro screening cascade is proposed to experimentally validate the biological activities of this compound.

Caption: Tiered in-vitro screening cascade.

Tier 1: Primary Screening Protocols

The initial phase of in-vitro screening aims to broadly assess the cytotoxic and antimicrobial potential of this compound.

General Cytotoxicity Screening

The first step is to determine the compound's general toxicity against a panel of human cancer cell lines. This provides a preliminary indication of its anticancer potential and therapeutic window.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[10][11][12][13][14]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

This is the gold-standard method for determining the MIC of an antimicrobial agent.[15][16][17][18][19]

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary Screening and Mechanistic Studies

Compounds that demonstrate significant activity in the primary screens will be advanced to secondary screening to elucidate their mechanism of action.

Kinase Inhibition Assays

Given that many quinoline derivatives exert their anticancer effects through kinase inhibition, it is crucial to screen this compound against a panel of relevant kinases.[1][6][20]

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[21][22][23][24][25]

Protocol:

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Initiate the reaction by adding a phosphate source (e.g., ATP) and incubate at 30°C for a defined period.

-

Detection: The amount of phosphorylated substrate can be quantified using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the IC50 value for the inhibition of each kinase.

Suggested Kinase Panel:

-

Tyrosine Kinases: EGFR, VEGFR2, c-Met

-

Serine/Threonine Kinases: AKT, mTOR, CDK2

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In-Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) |

| MCF-7 | MTT | |

| LDH | ||

| A549 | MTT | |

| LDH | ||

| HCT116 | MTT | |

| LDH |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | |

| E. coli (ATCC 25922) | |

| P. aeruginosa (ATCC 27853) |

Table 3: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) |

| EGFR | |

| VEGFR2 | |

| AKT |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of this compound. The proposed workflow, from in-silico prediction to multi-tiered in-vitro assays, is designed to efficiently and effectively characterize the therapeutic potential of this novel quinoline derivative. Positive results from this screening cascade will provide a strong foundation for further lead optimization, in-vivo efficacy studies, and ultimately, the development of a new therapeutic agent. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount in the drug discovery and development process.

References

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. protocols.io [protocols.io]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. reactionbiology.com [reactionbiology.com]

- 25. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide on the Toxicological Profile of 8-Chloro-2-methylquinolin-4-amine

Executive Summary

8-Chloro-2-methylquinolin-4-amine belongs to the 4-aminoquinoline class of compounds, a scaffold known for its significant biological activity, including antimalarial and anticancer properties.[1] However, this class is also associated with potential toxicities. This document synthesizes available data on related compounds to construct a presumptive toxicological profile for this compound, highlighting areas of potential concern and outlining a roadmap for comprehensive safety evaluation. Based on the analysis of its structural analogs, this compound is predicted to be a biologically active compound with potential for cytotoxicity, genotoxicity, and organ-specific toxicities. A thorough experimental evaluation is imperative to characterize its safety profile accurately.

Physicochemical Properties and Predicted Bioavailability

The physicochemical properties of a compound are critical determinants of its toxicokinetic behavior. While experimental data for this compound is unavailable, predictions can be made based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Toxicology |

| Molecular Formula | C₁₀H₉ClN₂ | - |

| Molecular Weight | 192.65 g/mol | Likely to be orally bioavailable. |

| LogP | ~3.0-3.5 | Indicates good membrane permeability and potential for accumulation in fatty tissues. |

| pKa | Basic (amine group) | Influences absorption in the gastrointestinal tract and cellular uptake. |

| Water Solubility | Low | May require specific formulation for in vivo studies. |

Predicted Toxicokinetics: The Journey Through the Body

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will dictate its target organ exposure and potential for toxicity.

Absorption

Given its predicted LogP and molecular weight, this compound is likely to be well-absorbed after oral administration. Dermal absorption may also be possible, a consideration for handling and occupational exposure.

Distribution

The lipophilic nature of the compound suggests it may distribute widely throughout the body and could cross the blood-brain barrier. Potential for accumulation in tissues such as the liver, fat, and kidneys should be investigated.

Metabolism

Metabolism is a critical factor, as it can lead to detoxification or bioactivation to toxic metabolites. The metabolism of quinoline derivatives often involves cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways for this compound include:

-

Oxidation: Hydroxylation of the quinoline ring system or the methyl group.

-

N-dealkylation: Not applicable for the primary amine, but secondary metabolites could undergo this process.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

A significant concern with some 4-aminoquinolines, such as the antimalarial drug amodiaquine, is the formation of reactive quinone-imine metabolites, which are implicated in hepatotoxicity and agranulocytosis.[2][3][4] It is crucial to determine if this compound can be metabolized to similar reactive intermediates.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

Methodological & Application

Application Notes and Protocols: 8-Chloro-2-methylquinolin-4-amine as a Bifunctional Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Doubly Reactive Quinoline Scaffold